molecular formula C7H3BrClNO3 B1295827 2-Bromo-3-nitrobenzoyl chloride CAS No. 6286-36-8

2-Bromo-3-nitrobenzoyl chloride

Cat. No.: B1295827
CAS No.: 6286-36-8
M. Wt: 264.46 g/mol
InChI Key: BETVLJMOJDGFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-nitrobenzoyl chloride: is an organic compound with the molecular formula C7H3BrClNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and nitro groups at the 2 and 3 positions, respectively. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-nitrobenzoyl chloride typically involves the nitration of 2-bromobenzoic acid followed by chlorination. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 3-position of the benzene ring. The resulting 2-bromo-3-nitrobenzoic acid is then converted to the corresponding acyl chloride using thionyl chloride under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-nitrobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

    Electrophilic Aromatic Substitution: The bromine and nitro groups on the benzene ring can direct further substitutions to specific positions on the ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

    Reduction: Iron powder and hydrochloric acid are typical reagents for reducing the nitro group.

    Electrophilic Aromatic Substitution: Reagents like bromine and nitric acid are used under controlled conditions to introduce additional substituents.

Major Products Formed:

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Aminobenzoyl Chlorides: Formed from the reduction of the nitro group.

    Polysubstituted Benzenes: Formed from further electrophilic aromatic substitution reactions.

Scientific Research Applications

2-Bromo-3-nitrobenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of various derivatives. The nitro and bromine substituents on the benzene ring influence the reactivity and selectivity of these reactions. The compound can also interact with specific molecular targets, such as enzymes, by forming covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

  • 2-Bromo-4-nitrobenzoyl chloride
  • 3-Bromo-2-nitrobenzoyl chloride
  • 2-Chloro-3-nitrobenzoyl chloride

Comparison:

  • 2-Bromo-3-nitrobenzoyl chloride is unique due to the specific positioning of the bromine and nitro groups, which affects its reactivity and the types of reactions it undergoes.
  • 2-Bromo-4-nitrobenzoyl chloride has the nitro group at the 4-position, leading to different reactivity patterns in electrophilic aromatic substitution reactions.
  • 3-Bromo-2-nitrobenzoyl chloride has the bromine and nitro groups swapped, which also influences its chemical behavior.
  • 2-Chloro-3-nitrobenzoyl chloride has a chlorine substituent instead of bromine, affecting its reactivity and the types of nucleophiles it reacts with.

Properties

IUPAC Name

2-bromo-3-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETVLJMOJDGFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978588
Record name 2-Bromo-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6286-36-8
Record name NSC10057
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 414 parts of 2-bromo-3-nitrobenzoic acid in 653 parts of methylbenzene there were added 440 parts of thionyl chloride. The whole was refluxed for 6 hours, cooled and left overnight. The reaction mixture was treated with activated charcoal, filtered over diatomaceous earth and evaporated. The residual oil was triturated with 396 parts of hexane (2×). The product was filtered off, washed with hexane and dried, yielding 363 parts (81.7%) of 2-bromo-3-nitrobenzoyl chloride (interm. 3).
[Compound]
Name
414
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-nitrobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-nitrobenzoyl chloride
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-nitrobenzoyl chloride
Reactant of Route 4
2-Bromo-3-nitrobenzoyl chloride
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-nitrobenzoyl chloride
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-nitrobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.